N-methyladamantan-2-amine

Overview

Description

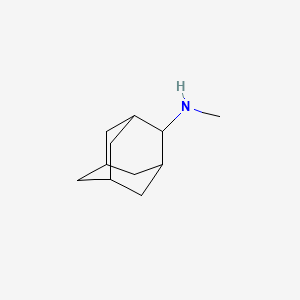

N-methyladamantan-2-amine: is an organic compound with the molecular formula C11H19N . It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The compound features a methyl group attached to the nitrogen atom of the adamantane framework, making it a secondary amine. This structural modification imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for preparing N-methyladamantan-2-amine involves the reductive amination of adamantan-2-one with methylamine. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.

Nucleophilic Substitution: Another approach involves the nucleophilic substitution of adamantan-2-yl chloride with methylamine. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methyladamantan-2-amine can undergo oxidation reactions to form N-methyladamantan-2-imine or N-methyladamantan-2-nitroso derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form this compound hydrochloride using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides, in the presence of bases like triethylamine.

Major Products:

Oxidation: N-methyladamantan-2-imine, N-methyladamantan-2-nitroso derivatives.

Reduction: this compound hydrochloride.

Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Chemistry: N-methyladamantan-2-amine is used as a building block in organic synthesis, particularly in the preparation of complex adamantane derivatives. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.

Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design drugs with improved pharmacokinetic properties. Its adamantane core is known for enhancing the lipophilicity and stability of drug molecules, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and nanomaterials. Its rigid structure and chemical reactivity make it suitable for creating materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-methyladamantan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s adamantane core allows it to fit into hydrophobic pockets of proteins, potentially modulating their activity. The methylamine group can form hydrogen bonds and electrostatic interactions with amino acid residues, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Adamantan-2-amine: Lacks the methyl group on the nitrogen atom, resulting in different chemical and physical properties.

N,N-dimethyladamantan-2-amine: Contains two methyl groups on the nitrogen atom, leading to increased steric hindrance and altered reactivity.

Adamantan-1-amine: The amine group is attached to a different position on the adamantane core, affecting its chemical behavior.

Uniqueness: N-methyladamantan-2-amine’s unique combination of the adamantane core and a single methyl group on the nitrogen atom imparts distinct properties, such as enhanced lipophilicity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates.

Biological Activity

N-Methyladamantan-2-amine (also known as Memantine) is a compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 179.28 g/mol. The compound features an adamantane core structure, which contributes to its unique pharmacological profile.

This compound primarily acts as an NMDA receptor antagonist . It selectively inhibits the NMDA receptor's ion channel, reducing excitotoxicity caused by excessive glutamate activity. This mechanism is particularly relevant in conditions such as Alzheimer's disease and other forms of dementia where glutamate-induced neuronal damage is prevalent .

1. Neuroprotective Effects

This compound has demonstrated neuroprotective properties in various preclinical models. Studies indicate that it can mitigate cognitive decline associated with neurodegenerative disorders by stabilizing neuronal function and protecting against excitotoxicity.

2. Antiviral Activity

Recent research has highlighted the compound's antiviral properties, particularly against influenza A viruses. In vitro studies have shown that this compound exhibits significant inhibitory effects on both wild-type and mutant strains of the influenza virus, with varying potencies depending on the specific mutation of the M2 ion channel .

Case Study 1: Alzheimer's Disease

A clinical trial involving patients with moderate Alzheimer's disease assessed the efficacy of this compound in improving cognitive function. Results indicated a statistically significant improvement in cognitive scores compared to placebo groups over a 24-week period. Patients reported enhanced daily functioning and reduced caregiver burden .

Case Study 2: Influenza A Virus

In a comparative study of adamantyl amines against mutant influenza A strains, this compound was identified as a potent inhibitor of the M2 proton channel. The compound showed sub-micromolar potency against both wild-type and resistant strains, indicating its potential as a therapeutic agent for treating influenza infections .

Efficacy Against Influenza

A detailed analysis of various adamantyl amines revealed that this compound effectively blocked the M2 channels associated with influenza A viruses. The compound demonstrated a triple-blocking capability against several mutant channels, which is crucial for developing antiviral therapies .

| Compound | Potency (IC50) | Target |

|---|---|---|

| This compound | Sub-micromolar | Influenza A M2 channels |

| Amantadine | Low micromolar | Influenza A M2 channels |

| Rimantadine | Micromolar | Influenza A M2 channels |

Properties

IUPAC Name |

N-methyladamantan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKMVAJFNWCWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.